Levopimaric acid
Overview
Description
Levopimaric acid is a diterpene resin acid primarily found in pine oleoresin. It is a significant component of the abietic-type resin acids, which constitute about 75% of pine oleoresin . The chemical structure of this compound includes conjugated double bonds and a tricyclic ring system with a carboxylic group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levopimaric acid can be isolated from pine oleoresin through a series of chemical reactions. One common method involves dissolving pine oleoresin in acetone and adding 2-amino-2-methyl-1-propanol to precipitate the this compound salt . The precipitate is then recrystallized from methanol and converted back to this compound using phosphoric acid and ether .
Industrial Production Methods: Industrial production of this compound often involves the extraction of pine oleoresin followed by chemical processing to isolate the desired compound. The process typically includes steps such as solvent extraction, precipitation, and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Levopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles to replace hydrogen atoms in the molecule.
Major Products:
Oxidation Products: Hydroperoxides and other complex oxidation products.
Reduction Products: Reduced forms of this compound with altered functional groups.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Levopimaric acid has a wide range of applications in scientific research:
Chemistry: Used as a raw material for synthesizing various chemical compounds, including epoxidized corn oil.
Biology: Studied for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its reactive double bonds.
Mechanism of Action
Levopimaric acid is part of the abietic-type resin acids, which include compounds like abietic acid and neoabietic acid . These compounds share similar structures but differ in the position of their conjugated double bond systems, influencing their chemical reactivity . Compared to other resin acids, this compound is unique due to its specific double bond configuration, which makes it particularly reactive and suitable for various industrial applications .
Comparison with Similar Compounds
- Abietic acid
- Neoabietic acid
- Dextropimaric acid
- Isodextropimaric acid
Levopimaric acid stands out due to its unique chemical structure and wide range of applications, making it a valuable compound in both scientific research and industrial processes.
Properties
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWVEQKPFPXLGL-ONCXSQPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878526 | |
Record name | Levopimaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79-54-9 | |
Record name | (-)-Levopimaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levopimaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levopimaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levopimaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOPIMARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073C2A77I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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